2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Overview
Description
2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives in the presence of a suitable catalyst.
Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethyl-substituted phenyl ring with the triazine ring using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the trifluoromethyl group and the triazine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted triazine derivatives, while oxidation can result in the formation of triazine oxides.
Scientific Research Applications
2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound can be used as a probe or reagent in biological studies to investigate various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine depends on its specific application. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- 2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- 2-N-[3-(difluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- This compound
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties to the compound. This can result in enhanced chemical stability, increased lipophilicity, and improved biological activity compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURQKNAXNXJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351612 | |
Record name | N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-69-7 | |
Record name | N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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